molecular formula C12H23N3O2 B7919117 N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide

N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide

Cat. No.: B7919117
M. Wt: 241.33 g/mol
InChI Key: WQLNIFNYPOYERF-FTNKSUMCSA-N
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Description

N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide is a piperidine-based compound featuring a chiral (S)-2-aminopropionyl group attached to the piperidine ring at position 1 and an N-ethyl-acetamide moiety at position 2. Its molecular formula is C₁₃H₂₄N₃O₂, with a molecular weight of 241.34 g/mol . The stereochemistry of the 2-aminopropionyl group (S-configuration) is critical for its biological interactions, as enantiomeric differences often influence binding affinity and selectivity .

Properties

IUPAC Name

N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-4-15(10(3)16)11-6-5-7-14(8-11)12(17)9(2)13/h9,11H,4-8,13H2,1-3H3/t9-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLNIFNYPOYERF-FTNKSUMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCCN(C1)C(=O)[C@H](C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide, a compound with significant potential in pharmacology, is primarily investigated for its biological activity related to its interaction with various biological targets. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies that highlight its therapeutic potential.

The chemical structure of this compound includes a piperidine ring substituted with an amino acid moiety. This structural configuration is crucial for its biological activity, particularly in modulating neurotransmitter systems.

PropertyValue
Molecular Weight333.43 g/mol
InChI KeyKSFWCZYOIPKJBX-XKYSEJONNA-N
Melting PointNot specified
SolubilityNot specified

Interaction with G Protein-Coupled Receptors (GPCRs)

Research indicates that compounds similar to this compound may interact with GPCRs, which play a pivotal role in signal transduction in various physiological processes. The modulation of these receptors can lead to significant changes in cellular responses, including neurotransmitter release and modulation of ion channels .

Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties, potentially beneficial in neurodegenerative diseases. It may influence pathways involved in oxidative stress and apoptosis, providing a protective effect against neuronal damage .

Antitumor Activity

In vitro studies have demonstrated that similar compounds possess antitumor activity against various cancer cell lines. The cytotoxic effects are often attributed to the ability to induce apoptosis and inhibit cell proliferation. For instance, derivatives of piperidine have shown promising results against pancreatic and breast cancer cell lines .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has indicated that piperidine derivatives can exhibit antibacterial effects against common pathogens, which could be leveraged in developing new antibiotics .

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease

A study explored the effects of piperidine derivatives on neurodegeneration associated with Alzheimer's disease. The findings suggested that these compounds could inhibit butyrylcholinesterase (BuChE), an enzyme linked to the pathology of Alzheimer's disease. By inhibiting BuChE, the compounds may enhance cholinergic transmission and offer neuroprotective benefits .

Case Study 2: Antitumor Efficacy

Another investigation focused on the antitumor efficacy of this compound analogs against human cancer cell lines. The results indicated a dose-dependent response, with significant cytotoxicity observed at higher concentrations, suggesting potential for further development as an anticancer agent .

Scientific Research Applications

Pharmacological Applications

N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide exhibits promising pharmacological properties:

  • Neuropharmacology : Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter systems, potentially influencing pain modulation and neuroprotection. These interactions could lead to the development of new analgesics or neuroprotective agents.
  • Anti-inflammatory Effects : Research indicates that compounds with similar piperidine structures often exhibit anti-inflammatory properties. This suggests that this compound could be explored for treating inflammatory conditions.
  • Therapeutic Development : The compound's unique structure positions it as a valuable candidate for drug development, particularly in the fields of pain management and neurodegenerative diseases.

Interaction Studies

Understanding the biological effects of this compound requires comprehensive interaction studies:

  • Binding Affinity Studies : Initial data suggest that this compound may exhibit significant binding affinities to certain receptors, warranting further investigation into its therapeutic potential.
  • Comparative Analysis : A comparison with structurally similar compounds can provide insights into the unique pharmacological properties of this compound. The following table summarizes some related compounds:
Compound NameStructural FeaturesUnique Properties
N-EthylacetamideBasic acetamide structureSimple amine without piperidine
2-Amino-N-(4-chloro-benzyl)-N-isopropyl-acetamideChloro-substituted benzyl groupDifferent alkyl substitution
2-Amino-N-(4-chloro-benzyl)-N-methyl-acetamideMethyl instead of ethylVariation in side chain
2-Amino-N-(4-chloro-benzyl)-N-phenyacetamidePhenyl group substitutionAromatic character influences solubility

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide can be elucidated by comparing it to analogs with modifications in the piperidine ring, acyl groups, or alkyl substituents. Below is a detailed analysis:

Structural Analogues

Compound Name CAS Number Molecular Weight (g/mol) Key Structural Differences Pharmacological Notes
N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-isopropyl-acetamide 1401664-93-4 255.36 Isopropyl group replaces ethyl at N-position Enhanced lipophilicity; discontinued
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (Compound 21) Not provided 213.29 Hydroxyimino group replaces aminopropionyl Synthesized in 68–72% yield via Methods A/B
N-((1-((S)-2-Amino-3-methylbutanoyl)piperidin-3-yl)methyl)-N-ethylacetamide 1354024-85-3 269.37 3-Methylbutanoyl substituent Broader steric profile; 4 suppliers
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide 1354025-43-6 241.34 Pyrrolidine (5-membered ring) vs. piperidine Reduced ring strain; Fluorochem brand
N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide 1353999-86-6 227.31 Acetyl group replaces propionyl Lower molecular weight; discontinued

Key Findings

The hydroxyimino group in Compound 21 introduces a hydrogen-bonding site, which may enhance receptor binding but destabilizes the compound under acidic conditions .

Acyl Group Modifications: The 3-methylbutanoyl substituent (269.37 g/mol) adds steric bulk, which could hinder binding in tightly packed enzymatic pockets . The acetyl group in 1353999-86-6 simplifies the structure but may reduce metabolic stability compared to the propionyl variant .

Pharmacological Potential

While direct pharmacological data for this compound is scarce, structurally related compounds like SR142801 (a neuropeptide antagonist) demonstrate the therapeutic relevance of piperidine-acetamide derivatives in CNS disorders . The chiral (S)-aminopropionyl group in the target compound likely confers selectivity for specific neural receptors, a hypothesis supported by the enantiomer-dependent activity of similar molecules .

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